Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is a compound belonging to the indazole family, which consists of heterocyclic aromatic organic compounds characterized by a fused benzene and pyrazole ring. This specific compound features a bromine atom at the 4th position, a methyl group at the 1st position, and a carboxylate ester group at the 3rd position of the indazole ring. Its unique structural properties make it valuable in various chemical and pharmaceutical research applications, particularly in medicinal chemistry for developing potential therapeutic agents targeting diseases such as cancer, inflammation, and infections.
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate can be sourced from chemical suppliers specializing in organic compounds. It is classified as a heterocyclic compound with nitrogen heteroatoms, specifically categorized under indazoles. The compound has the CAS number 1190322-47-4 and is recognized for its diverse biological activities, making it a subject of extensive research in medicinal chemistry .
The synthesis of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate typically involves the bromination of 1-methyl-1H-indazole-3-carboxylate. Key reagents include bromine or N-bromosuccinimide (NBS), often utilized in solvents such as dichloromethane or acetonitrile. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
In an industrial setting, continuous flow processes may be employed to enhance yield and purity. Automated reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, optimizing production efficiency.
The molecular formula of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate is C₉H₇BrN₂O₂. The compound's structure includes:
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 255.068 g/mol |
Density | 1.7 ± 0.1 g/cm³ |
Boiling Point | 399.7 ± 22.0 °C |
Flash Point | 195.5 ± 22.3 °C |
LogP | 2.37 |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its classification as harmful .
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate can undergo several chemical reactions:
Common reagents for these reactions include bromine, methyl formate, and various nucleophiles. The specific products formed depend on the reaction conditions and reagents utilized.
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate exhibits significant biological activity through its interaction with specific molecular targets. Indazole derivatives are known to modulate kinase activities involved in critical biochemical pathways.
The biochemical pathways affected by this compound include those related to cell growth and division, particularly through inhibition of kinases involved in the DNA damage response pathway (e.g., CHK1 and CHK2). This inhibition can potentially slow down or halt cancer cell growth.
The physical properties of methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate indicate it is a solid at room temperature with moderate solubility in organic solvents.
Chemical analyses reveal that the compound is stable under normal conditions but should be handled with care due to its potential hazards, including skin irritation and respiratory issues upon exposure .
Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate has diverse applications in scientific research:
Its role in drug discovery emphasizes its importance in understanding disease mechanisms and developing new treatments.
Electrophilic aromatic bromination is the cornerstone for introducing bromine at the C4 position of indazole scaffolds. Direct bromination of 1H-indazole using bromine (Br₂) or N-bromosuccinimide (NBS) typically yields a mixture of 4-bromo and 6-bromo isomers due to comparable electronic activation at both positions. Regioselectivity is enhanced by using N-protected precursors (e.g., 1-methylindazole), where steric and electronic factors favor C4 substitution. For methyl 1H-indazole-6-carboxylate (CAS: 885518-47-8), bromination achieves >80% C4 selectivity under anhydrous conditions in chlorinated solvents, as confirmed by HPLC analysis [8]. The C4 bromo group serves as a handle for cross-coupling reactions, critical for pharmaceutical derivatization [3] [8].
N-Methylation of 4-bromoindazoles requires precision to avoid N2-methyl byproducts. A two-step protocol delivers optimal N1 selectivity:
Carboxylic acid functionalities at the C3 position are esterified via Fischer–Speier reaction. Treatment of 4-bromo-1-methyl-1H-indazole-3-carboxylic acid with thionyl chloride (SOCl₂) forms the acyl chloride, followed by methanol quenching to yield the methyl ester (>90% purity). Direct esterification using sulfuric acid catalysis in refluxing methanol (12 hours) is equally effective but requires acid-tolerant substrates [3] [9].
Table 1: Comparison of Methylating Agents for N1-Selectivity
Methylating Agent | Base | N1: N2 Ratio | Yield of N1-Isomer |
---|---|---|---|
Methyl iodide | K₂CO₃ | 2.5:1 | 59.8% |
Dimethyl sulfate | Cs₂CO₃ | 1.8:1 | 48.2% |
Trimethyl phosphate | NaH | 1.2:1 | 35.1% |
The C4-bromo moiety in methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate enables Suzuki, Sonogashira, and Buchwald–Hartwig couplings. Pd(PPh₃)₄ (2–5 mol%) catalyzes cross-coupling with arylboronic acids in toluene/ethanol (3:1) at 80°C, achieving >85% conversion to biaryl derivatives. These intermediates are pivotal for synthesizing pharmacologically active molecules like granisetron precursors [2] [8].
N-Aminosuccinimide-mediated radical bromination offers a regioselective alternative to electrophilic methods. Using benzoyl peroxide (1 mol%) as an initiator in CCl₄ at 75°C, 1-methylindazole undergoes radical bromination exclusively at C4 (70% yield). This method circumvents isomer formation but requires stringent anhydrous conditions [1] [5].
Solvent-free N-methylation is achieved by ball-milling 4-bromoindazole with K₂CO₃ and methyl iodide (2 hours, 35°C), yielding 55% of the N1-isomer. Microwave irradiation (150 W, DMF, 120°C, 30 minutes) accelerates esterification, reducing reaction times from 12 hours to <1 hour with comparable yields (88–92%) [4].
Though not yet applied to this specific compound, lipases (e.g., Candida antarctica Lipase B) show promise for kinetic resolution of chiral indazole esters. Experimental data for this substrate remains limited.
N-Methylation generates N1 and N2 isomers with significantly different polarities (∆Rf = 0.30 on silica TLC, PE/EA = 5:1). Flash chromatography (silica gel, gradient elution PE/EA 10:1 → 5:1) resolves 4-bromo-1-methyl-1H-indazole (Rf = 0.54) from the N2-isomer (Rf = 0.24) [6]. For carboxylate esters, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >99% purity, critical for pharmaceutical applications like granisetron synthesis [2] [8].
Table 2: Chromatographic Separation Profiles for Key Intermediates
Compound | Stationary Phase | Eluent System | Rf/Retention Factor |
---|---|---|---|
4-Bromo-1-methyl-1H-indazole (N1) | Silica gel | PE/EA (5:1) | Rf = 0.54 |
4-Bromo-2-methyl-1H-indazole (N2) | Silica gel | PE/EA (5:1) | Rf = 0.24 |
Methyl 4-bromo-1H-indazole-6-carboxylate | C18 (HPLC) | CH₃CN/H₂O (70:30) | tR = 8.2 min |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1